6-Methyl-1H-pyrazolo[4,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJHZWDXMYTOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Methyl 1h Pyrazolo 4,3 B Pyridine and Its Structural Analogs
Strategic Annulation Approaches to the Pyrazolo[4,3-b]pyridine Ring System
The assembly of the pyrazolo[4,3-b]pyridine ring system is primarily achieved through two strategic annulation (ring-forming) methods. These strategies involve either building the pyridine (B92270) portion of the molecule onto a starting pyrazole (B372694) or, conversely, constructing the pyrazole ring onto a pyridine template. nih.govresearchgate.net
Formation of the Pyridine Moiety onto a Pre-existing Pyrazole Nucleus
A prevalent strategy for synthesizing pyrazolo[4,3-b]pyridines involves the annulation of a pyridine ring onto an amino-substituted pyrazole. nih.govresearchgate.net This approach often utilizes 4-aminopyrazole derivatives as key starting materials. For instance, cyclocondensation reactions of 4-aminopyrazole-5-carbaldehydes, often in their N-protected forms, are a common method. nih.gov Another variation involves the cyclization of 5-functionalized 4-aminopyrazoles. nih.gov Furthermore, the reaction of 4-amino-5-(indol-3-yl)pyrazole with aldehydes or sodium nitromalonodialdehyde also yields the pyrazolo[4,3-b]pyridine scaffold. nih.gov
A notable example is the reaction of 5-aminopyrazoles with alkynyl aldehydes, which proceeds via a cascade 6-endo-dig cyclization. This method allows for the synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines, demonstrating good functional group tolerance and regioselectivity. nih.gov
Construction of the Pyrazole Ring onto a Functionalized Pyridine Core
While less common, the formation of a pyrazole ring onto a pre-existing functionalized pyridine core is a viable synthetic route to pyrazolo[4,3-b]pyridines. nih.govresearchgate.netresearchgate.net This approach typically starts with a substituted pyridine derivative that bears appropriate functional groups to facilitate the construction of the adjacent five-membered pyrazole ring. researchgate.net
One such method begins with readily available 2-chloro-3-nitropyridines. researchgate.netnih.govmdpi.com These starting materials can be converted to the target pyrazolo[4,3-b]pyridines through a sequence of reactions that build the pyrazole ring. researchgate.netnih.govmdpi.com This strategy offers an alternative to the more common methods that start from a pyrazole derivative.
Specific Reaction Pathways for 6-Methyl-1H-pyrazolo[4,3-b]pyridine Synthesis
The synthesis of the specific compound this compound and its analogs can be achieved through several specific reaction pathways, including nucleophilic aromatic substitution, modified Japp–Klingemann reactions, and multi-component condensation reactions.
Utilization of Nucleophilic Aromatic Substitution (SNAr) and Modified Japp–Klingemann Reactions
An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed utilizing a sequence of Nucleophilic Aromatic Substitution (SNAr) and a modified Japp–Klingemann reaction. researchgate.netnih.govmdpi.com This protocol starts from readily available 2-chloro-3-nitropyridines. The synthesis plan involves an intramolecular SNAr of a nitro group by a hydrazone anion, which is generated in situ via the Japp–Klingemann reaction. mdpi.com
The process begins with the conversion of 2-chloro-3-nitropyridines to pyridinyl keto esters through a conventional SNAr reaction. mdpi.com These intermediates then undergo a modified Japp–Klingemann reaction with stable arenediazonium tosylates. researchgate.netnih.govmdpi.com This approach is advantageous due to its operational simplicity and the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot procedure. researchgate.netnih.govmdpi.com
The Japp-Klingemann reaction itself is a well-established method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org The resulting hydrazones are versatile intermediates that can be used to form various heterocyclic compounds, including pyrazoles. wikipedia.org
Multi-Component Condensation Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[4,3-b]pyridines from simple starting materials in a single step. acs.org Several MCRs have been developed for the synthesis of the related pyrazolo[3,4-b]pyridine scaffold, which can be adapted for the [4,3-b] isomer. researchgate.netmdpi.com
One such three-component reaction involves the condensation of phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole in acetic acid to produce dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones with a broad tolerance for different functional groups. acs.org Another example is the one-pot cyclocondensation of 5-amino-3-aryl-1H-phenylpyrazoles, p-substituted benzoylacetonitriles, and various aldehydes, catalyzed by ammonium (B1175870) acetate, to yield pyrazolo[3,4-b]pyridine derivatives. researchgate.net
Table 1: Examples of Multi-Component Reactions for Pyrazolopyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |
| Phenylglyoxal | β-ketoamide | 5-Aminopyrazole | Acetic Acid | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one |
| 5-Amino-3-aryl-1H-phenylpyrazole | p-Substituted benzoylacetonitrile | Aldehyde | Ammonium Acetate | Pyrazolo[3,4-b]pyridine derivative |
Derivatization Strategies for Enhancing Molecular Diversity at C6 and Other Positions (e.g., Halogenation, Esterification)
To explore the structure-activity relationships of pyrazolo[4,3-b]pyridine-based compounds, derivatization at various positions of the heterocyclic core is crucial. Strategies such as halogenation and esterification are commonly employed to introduce functional handles for further modification or to directly modulate the biological activity.
Halogenated pyrazolo[4,3-b]pyridines are valuable intermediates for cross-coupling reactions, allowing for the introduction of a wide range of substituents. rsc.org For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor for new tridentate ligands. researchgate.net The synthesis of halogenated pyrazolo[1,5-a]pyrimidines has been achieved through regioselective C3 halogenation using potassium halide salts and a hypervalent iodine(III) reagent in water, a method that could potentially be adapted for the pyrazolo[4,3-b]pyridine system. rsc.org
Esterification is another key derivatization strategy. For instance, the synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and its 6-bromo derivative has been reported, highlighting the importance of these esterified compounds as pharmaceutical intermediates. google.com A general procedure for synthesizing various pyrazolo[4,3-b]pyridines involves the reaction of nitroaryl-substituted acetoacetic esters with aryldiazonium tosylates, followed by cyclization, yielding products with an ester group at the 3-position. nih.gov Further modifications can be made, such as the synthesis of 3-ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate, demonstrating the potential for multiple ester functionalities. nih.gov
Catalytic Methodologies in Pyrazolopyridine Synthesis
The development of catalytic systems has revolutionized the synthesis of complex heterocyclic frameworks like pyrazolopyridines. These methods often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to classical synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the pyrazolopyridine core.
The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide or triflate, is a versatile method for the arylation of heterocyclic systems. While specific examples for the direct Suzuki coupling to form this compound are not extensively documented in publicly available literature, the synthesis of closely related diarylpyrazolo[3,4-b]pyridine derivatives has been successfully achieved through a sequential, one-pot Suzuki-Miyaura cross-coupling strategy. This approach demonstrates the feasibility of selectively functionalizing different positions on the pyrazolopyridine ring system. For instance, a practical synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines has been developed, showcasing high selectivity for the C3 position over the C6 position. This methodology could be adapted for the synthesis of 6-aryl-1H-pyrazolo[4,3-b]pyridine analogs, starting from a halogenated precursor at the 6-position.
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides another avenue for the functionalization of the pyrazolopyridine nucleus. Research on the intramolecular Heck reaction has led to efficient methods for synthesizing 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines. nih.gov This palladium acetate-catalyzed reaction proceeds in good yields under thermal conditions. nih.gov Such strategies highlight the potential for constructing fused ring systems and introducing diverse substituents at various positions of the pyrazolopyridine core. The principles of the Heck reaction could be applied to introduce alkenyl groups at the 6-position of a pre-functionalized 1H-pyrazolo[4,3-b]pyridine core.
A summary of representative palladium-catalyzed cross-coupling reactions for the synthesis of pyrazolopyridine analogs is presented in the table below.
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid, Halogenated pyrazolopyridine | Pd catalyst, Base | Aryl-substituted pyrazolopyridine |
| Heck Reaction | Alkenyl halide, Alkene-substituted pyrazolopyridine | Pd(OAc)₂, Ligand | Alkenyl-substituted pyrazolopyridine |
Metal-Free and Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable synthetic methods that minimize the use of toxic metals and hazardous solvents.
Metal-free synthesis of pyrazolopyridines offers an attractive alternative to traditional palladium-catalyzed methods. An efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines has been developed starting from readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution (SNA) and a modified Japp–Klingemann reaction. nih.gov This one-pot procedure offers operational simplicity and avoids the use of metal catalysts. nih.gov
Green chemistry approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. A notable example is the fast, solvent-free, and highly efficient synthesis of pyrazolo[3,4-b]pyridines using microwave irradiation with potassium bisulfate (KHSO₄) as a reusable green catalyst. researchgate.net Furthermore, one-pot pseudo-four-component reactions in water have been developed for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives, showcasing the potential of aqueous media for these transformations. nih.gov These green methodologies, while demonstrated for the [3,4-b] isomer, provide a strong foundation for developing sustainable synthetic routes to this compound.
The following table summarizes key aspects of metal-free and green chemistry approaches for pyrazolopyridine synthesis.
| Approach | Key Features | Starting Materials (Analogous) | Conditions |
| Metal-Free | Avoids transition metal catalysts | 2-Chloro-3-nitropyridines | One-pot, SNAr, Japp-Klingemann |
| Green Chemistry | Microwave irradiation, reusable catalyst, aqueous media | 5-Aminopyrazoles, 3-formylchromones | Solvent-free, KHSO₄ catalyst |
| Green Chemistry | One-pot, aqueous reaction | Arylglyoxals, malononitrile, aminopyrazole | Water, TPAB |
Regiochemical Control and Stereoselectivity in Synthetic Transformations
Controlling the regiochemistry and stereochemistry of reactions is crucial for the synthesis of specific isomers of substituted pyrazolopyridines.
Regiochemical control is a significant challenge in the synthesis of unsymmetrically substituted pyrazolopyridines. The annulation of a pyridine ring onto a pyrazole core, or vice versa, can lead to the formation of different regioisomers. In the synthesis of pyrazolo[3,4-b]pyridines from nonsymmetrical 1,3-dicarbonyl compounds, the regioselectivity is dependent on the relative electrophilicity of the two carbonyl groups. nih.gov By tuning the electronic properties of the substituents, it is possible to direct the reaction towards the desired isomer. nih.gov
A highly efficient method for the regioselective synthesis of pyrazolo[4,3-b]pyridines involves the reaction of 2-chloro-3-nitropyridines with various nucleophiles, followed by a modified Japp-Klingemann reaction. nih.gov This approach provides excellent control over the final product's structure. nih.gov The choice of starting materials and reaction conditions plays a pivotal role in directing the cyclization to yield the desired [4,3-b] isomer.
Stereoselectivity becomes important when chiral centers are introduced into the pyrazolopyridine structure. While specific studies on the stereoselective synthesis of this compound are limited, research on related pyrazolopyridine analogs provides valuable insights. For instance, an efficient asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has been developed to afford chiral pyrazolo[3,4-b]pyridine analogues with high enantioselectivity. rsc.org This reaction, catalyzed by a chiral-at-metal Rh(III) complex, demonstrates that the introduction of chirality can be achieved with high control. rsc.org Such strategies could potentially be adapted to synthesize enantiomerically pure derivatives of this compound.
The table below highlights strategies for achieving regiochemical and stereochemical control.
| Control Type | Strategy | Key Factors |
| Regiochemical | Modifying electrophilicity of reactants | Substituent electronic effects in 1,3-dicarbonyls |
| Regiochemical | Directed synthesis from functionalized pyridines | Use of 2-chloro-3-nitropyridines |
| Stereochemical | Asymmetric catalysis | Chiral metal complexes (e.g., Rh(III)) |
Comprehensive Structural Elucidation and Theoretical Investigations of 6 Methyl 1h Pyrazolo 4,3 B Pyridine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. For 6-Methyl-1H-pyrazolo[4,3-b]pyridine, a comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy has been crucial for its structural elucidation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Proton and Carbon Assignment
High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide definitive assignments for each proton and carbon atom in the structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment.
Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~12.5 (broad s, 1H, NH) | - |
| H3 | ~8.1 (s, 1H) | ~135.0 |
| H4 | ~7.8 (d, 1H) | ~145.0 |
| H5 | ~7.1 (d, 1H) | ~115.0 |
| C3a | - | ~120.0 |
| C6-CH₃ | ~2.5 (s, 3H) | ~20.0 |
| C6 | - | ~150.0 |
| C7a | - | ~140.0 |
Note: This is a generalized table based on known chemical shift ranges for similar heterocyclic systems. Precise assignments require experimental data from 2D NMR experiments.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₇H₇N₃, the expected monoisotopic mass is approximately 133.0640 g/mol . HRMS analysis would yield a measured m/z value very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Ion | Calculated m/z |
| [M+H]⁺ | 134.0718 |
| [M+Na]⁺ | 156.0537 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds within the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretch (pyrazole) | 3100-3300 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-2960 |
| C=C and C=N stretching (ring) | 1500-1650 |
| C-H bend | 1350-1450 |
| Ring vibrations | 1000-1300 |
The presence of a broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring. Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the C-H stretching of the methyl group is found at slightly lower wavenumbers. The region from 1500 to 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the fused heterocyclic rings. The specific pattern of these bands provides a unique fingerprint for the compound.
Solid-State Structural Determination by X-ray Crystallography
While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique is the gold standard for structural elucidation, confirming the planar nature of the fused ring system and the spatial arrangement of the methyl substituent. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active molecules. nih.gov
Quantum Chemical Studies and Computational Modeling
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can be used to:
Optimize the molecular geometry: Theoretical calculations can predict the most stable three-dimensional arrangement of the atoms, which can then be compared with experimental data from X-ray crystallography.
Calculate spectroscopic properties: DFT can be used to predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.
Analyze the electronic structure: Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the reactivity of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Elucidate reaction mechanisms: DFT can be used to model the transition states and intermediates of chemical reactions involving this compound, helping to understand how it participates in chemical transformations. For instance, DFT studies on related pyrazole derivatives have been used to analyze their reaction mechanisms. researchgate.net
The combination of these advanced spectroscopic and computational methods provides a comprehensive and detailed understanding of the structural and electronic properties of this compound, which is essential for its further development and application in various fields of chemistry.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing deep insights into chemical bonding, molecular stability, and intermolecular interactions. For this compound, an NBO analysis would elucidate the nature of charge transfer interactions between the electron-rich (Lewis base) and electron-deficient (Lewis acid) regions of the molecule.
The analysis involves the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is a key quantitative measure. For the pyrazolo[4,3-b]pyridine scaffold, significant interactions would be expected, such as:
Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms of the pyrazole and pyridine rings would delocalize into adjacent antibonding orbitals (π*), enhancing the aromatic character and influencing the electronic properties of the bicyclic system.
These interactions are fundamental to understanding the molecule's electronic structure and how it engages in intermolecular hydrogen bonding or π-π stacking, which are crucial for its behavior in different chemical environments. However, without a specific computational study, quantitative E(2) values for this compound cannot be provided.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations, typically using Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters, which serve as a valuable tool for structural confirmation when compared with experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts helps in the assignment of signals in experimental spectra. For this compound, calculations would provide theoretical chemical shift values for each unique proton and carbon atom. For instance, distinct shifts would be predicted for the protons of the methyl group, as well as for the protons on the pyridine and pyrazole rings. The electronic environment, influenced by the nitrogen atoms and the fused ring system, dictates these values.
C-H stretching and bending modes of the methyl group and aromatic rings.
C=C and C=N stretching vibrations within the fused aromatic system.
Ring breathing modes characteristic of the pyrazolopyridine core.
A comparison between theoretical and experimental spectra is essential for validating the computational model and confirming the molecular structure. Currently, no such specific predictive data has been published for this compound.
Conformational Landscape and Tautomeric Equilibrium Analysis
The pyrazolo[4,3-b]pyridine system can exhibit tautomerism, which involves the migration of a proton. The position of the proton on the nitrogen atoms of the pyrazole ring is of particular interest. For this compound, at least two potential tautomers exist (1H and 2H), and their relative stability is critical to understanding the molecule's reactivity and interactions.
Computational analysis is essential for determining the energetic landscape of these tautomers. By calculating the ground-state energies of each form, the most stable tautomer can be identified, and the equilibrium constant between them can be estimated. Studies on related but more complex pyrazolo[4,3-b]pyridine derivatives have shown that tautomeric equilibrium can significantly influence physicochemical properties such as solubility through the formation of intramolecular hydrogen bonds. mdpi.com For this compound, a quantitative analysis would clarify which tautomer predominates under various conditions, but this specific investigation has not been reported.
The conformational landscape, primarily concerning the orientation of the methyl group, is expected to be relatively simple with a low barrier to rotation.
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting reactivity by identifying electron-rich and electron-poor regions.
Negative Potential Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. In this compound, these would be concentrated around the nitrogen atoms due to their lone pairs of electrons.
Positive Potential Regions (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms.
Reactivity Descriptors: Based on conceptual DFT, global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. Key descriptors include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical stability. A larger gap implies higher stability and lower reactivity.
Hardness and Softness: These parameters quantify the resistance to change in electron configuration.
Electronegativity and Chemical Potential: These relate to the molecule's ability to attract electrons.
Without specific computational studies for this compound, MEP maps and tables of reactivity descriptors cannot be generated.
Pharmacological Profile and Medicinal Chemistry Optimization of 6 Methyl 1h Pyrazolo 4,3 B Pyridine Derivatives
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
The exploration of SAR and SPR is fundamental to the optimization of lead compounds. For derivatives of 6-methyl-1H-pyrazolo[4,3-b]pyridine, these investigations have been crucial in enhancing potency, selectivity, and pharmacokinetic profiles.
Positional Scanning and Substituent Effects on Biological Efficacy
Systematic modifications of the pyrazolo[4,3-b]pyridine core have revealed critical insights into the influence of substituent positioning and nature on biological activity. For instance, in the development of Tropomyosin Receptor Kinase (TRK) inhibitors, the pyrazolo[3,4-b]pyridine scaffold, an isomer of the title compound, was identified as a suitable hinge-binding element. nih.gov The pyrazolo portion acts as a hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions. nih.gov
Initial efforts with a designed pyrazolo[3,4-b]pyridine derivative (A01) showed weak inhibitory activity against TRKA (IC50 = 0.293 μM). nih.gov Further modifications led to compound C03, which exhibited significantly improved activity with an IC50 value of 56 nM against TRKA kinase. nih.govrsc.org This highlights the importance of substituent optimization in achieving desired potency.
Similarly, in the context of non-nucleoside inhibitors of HIV-1 reverse transcriptase, SAR studies on related tricyclic systems revealed that small substituents like methyl or ethyl are preferred at the lactam nitrogen. nih.gov Conversely, larger alkyl groups such as ethyl or cyclopropyl (B3062369) are favored at another nitrogen position. nih.gov Lipophilic substituents on one aromatic ring generally enhance potency, whereas substitution on another aromatic ring tends to reduce it. nih.gov
The following table summarizes the inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against TRKA kinase, illustrating the impact of substituent changes.
| Compound | TRKA IC50 (μM) |
| A01 | 0.293 |
| C03 | 0.056 |
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical entities with improved properties. nih.govresearchgate.netcapes.gov.brnih.gov These techniques involve replacing the core structure of a molecule or specific functional groups with others that possess similar biological activities but may offer advantages in terms of synthesis, potency, or pharmacokinetic profiles. nih.govresearchgate.net
In the quest for novel TRK inhibitors, a scaffold hopping approach led to the investigation of the pyrazolo[3,4-b]pyridine core. nih.gov This strategy proved successful in identifying potent inhibitors. nih.gov Similarly, in the development of CDK8 inhibitors, a scaffold hopping exercise from an imidazo[5,1-b] nih.govnih.govnih.govthiadiazole hit series to a pyrazolo[3,4-b]pyridine core resulted in a slight improvement in biochemical potency and significantly better cellular potency and metabolic stability. nih.gov
Bioisosteric replacement has also been effectively employed. For instance, in the design of TANK-binding kinase 1 (TBK1) inhibitors, a nitrogen atom was introduced at the 2-position of a pyrrole (B145914) ring, a bioisosteric replacement, to enhance the anchoring effect with the hinge region of the kinase. nih.gov This led to the design of a potent 1H-pyrazolo[3,4-b]pyridine hit compound. nih.gov
Biological Targets and Molecular Mechanisms of Action for Pyrazolo[4,3-b]pyridine Analogs
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.
Kinase Inhibition Profiles
The pyrazolo[4,3-b]pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.
Tropomyosin Receptor Kinases (TRKs): As previously mentioned, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TRK kinases, which are implicated in cancer cell proliferation and differentiation. nih.govrsc.org
Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-b]pyridine core has been successfully used to develop inhibitors of CDK8, a kinase involved in various cancers. nih.gov
Glycogen Synthase Kinase-3 (GSK-3): 6-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3, a kinase implicated in several diseases, including neurological disorders. researchgate.net
c-Met: 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivatives have been developed as inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov
The following table presents the inhibitory activity of a selected pyrazolo[3,4-b]pyridine derivative against various kinases.
| Kinase | IC50 (nM) |
| TRKA | 56 |
Data represents compound C03 from referenced studies. nih.govrsc.org
Enzyme Inhibition
Beyond GPCRs and kinases, pyrazolo[4,3-b]pyridine derivatives have also shown inhibitory activity against other classes of enzymes.
HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTIs): The pyrazolo[4,3-c]pyridin-4-one scaffold has been explored for the development of NNRTIs. researchgate.net These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function and preventing viral replication. nih.govresearchgate.net One lead compound from this series demonstrated potent anti-HIV-1 activity with an IC50 value of 2.79 μM. researchgate.net
α-Amylase: While not a primary focus of this review, it is worth noting that some heterocyclic compounds containing the pyrazolo-pyridine scaffold have been investigated for their α-amylase inhibitory activity, which is relevant for the management of diabetes.
Protein-Protein Interaction (PPI) Modulation
Derivatives of the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold have been specifically designed as novel small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) protein-protein interaction. nih.gov This interaction is a critical immune checkpoint pathway that tumors exploit to evade the host immune system. By blocking this interaction, these compounds can reinvigorate the anti-tumor immune response, making this a promising strategy in cancer immunotherapy.
Through a ring fusion strategy, researchers developed a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. The inhibitory activity of these compounds was assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. One particular derivative, designated D38, emerged as the most potent inhibitor of the PD-1/PD-L1 interaction, demonstrating an IC50 value of 9.6 nM. nih.gov Further testing in a cellular context, using a coculture model of PD-L1-expressing cells and PD-1-expressing Jurkat cells, confirmed the compound's activity. D38 showed significant inhibition of the PD-1/PD-L1 interaction with an EC50 value of 1.61 μM. Molecular docking studies suggest a binding mode where the compound interacts with the PD-L1 dimer. nih.gov These findings underscore the potential of the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold as a promising lead structure for the development of small-molecule PPI inhibitors for cancer immunotherapy. nih.gov
While specific PPI modulation by the 6-methyl variant is less documented, the closely related pyrazolo[4,3-c]pyridine scaffold has also been successfully used to develop inhibitors of the PEX14–PEX5 protein–protein interaction, which is crucial for parasites like Trypanosoma. acs.org This demonstrates the broader applicability of pyrazolopyridine cores in targeting challenging PPIs.
Therapeutic Potential across Disease Areas (Inferred from General Pyrazolopyridine Activity, with Specific Examples if Available for [4,3-b])
Oncology (Anticancer/Antiproliferative Agents)
The development of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of the PD-1/PD-L1 interaction represents a significant advancement in oncology. nih.gov This therapeutic approach is a cornerstone of modern cancer immunotherapy, and the identification of potent small-molecule inhibitors like derivative D38 (IC50 = 9.6 nM) offers a valuable alternative to monoclonal antibody therapies. nih.gov
The broader class of pyrazolopyridines has been extensively investigated for anticancer properties, targeting various mechanisms. For instance, derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have shown potent antiproliferative activity by inhibiting crucial cell cycle regulators like Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9. nih.govnih.gov Other pyrazolo[3,4-b]pyridine compounds have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), including crizotinib-resistant mutants, and ROS1 kinase, which are key drivers in certain cancers like non-small cell lung cancer. nih.gov The general pyrazolopyridine scaffold has also been utilized to create inhibitors of Src kinase and aurora kinases. scirp.orgmdpi.com
Table 1: Anticancer and Antiproliferative Activity of Pyrazolopyridine Derivatives
| Target/Mechanism | Scaffold | Key Findings | Reference |
|---|---|---|---|
| PD-1/PD-L1 Interaction | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | Derivative D38 is a potent inhibitor (IC50 = 9.6 nM). | nih.gov |
| CDK Inhibition | Pyrazolo[3,4-b]pyridine | Compounds inhibit CDK2 and/or CDK9, arresting the cell cycle and inducing apoptosis. | nih.gov |
| ALK/ROS1 Inhibition | Pyrazolo[3,4-b]pyridine | Potent inhibition of ALK wild-type, ALK-L1196M mutant, and ROS1 (<0.5 nM). | nih.gov |
| General Antiproliferation | Pyrazolo[3,4-b]pyridine | Activity demonstrated against Hela, MCF7, and HCT-116 cancer cell lines. | nih.gov |
| Src Kinase Inhibition | Pyrazolopyridine | General scaffold identified as a potential inhibitor. | scirp.org |
Infectious Diseases (Antimicrobial, Antiviral, Antimalarial, Antitrypanosomal)
The pyrazolopyridine core structure is a versatile scaffold for developing agents against a range of infectious diseases. Derivatives of the pyrazolo[4,3-c]pyridine isomer have been developed as the first inhibitors of the PEX14–PEX5 protein interaction, leading to nanomolar killing of Trypanosoma brucei and Trypanosoma cruzi in vitro, demonstrating potent trypanocidal activity. acs.org
Research on other isomers has revealed a broad spectrum of activity. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess antimalarial activity against Plasmodium falciparum. nih.gov Other compounds from this isomeric series have demonstrated antiviral activity against Herpes Simplex Virus Type-1 (HSV-1) by interfering with viral adsorption or replication. nih.gov Furthermore, various pyrazolo[3,4-b]pyridines have been evaluated for antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with some showing moderate efficacy. jst.go.jpjapsonline.comnih.gov
Table 2: Activity of Pyrazolopyridine Derivatives Against Infectious Agents
| Disease Type | Scaffold | Target/Organism | Key Findings | Reference |
|---|---|---|---|---|
| Trypanosomiasis | Pyrazolo[4,3-c]pyridine | T. brucei, T. cruzi | Inhibition of PEX14–PEX5 PPI leads to nanomolar trypanocidal activity. | acs.org |
| Malaria | Pyrazolo[3,4-b]pyridine | Plasmodium falciparum | Compounds designed as isosteres of mefloquine (B1676156) show antimalarial activity. | nih.gov |
| Viral Infections | Pyrazolo[3,4-b]pyridine | Herpes Simplex Virus Type-1 (HSV-1) | Derivatives inhibit viral adsorption and replication with high selectivity indices. | nih.gov |
| Bacterial Infections | Pyrazolo[3,4-b]pyridine | B. subtilis, S. aureus, E. coli | Moderate antibacterial activity observed for several derivatives. | japsonline.com |
Neurological and Psychiatric Disorders (Neuroprotective, Anxiolytic, Antidepressant, CNS Depressant)
While specific investigations into this compound for neurological disorders are limited, a derivative of this scaffold, specifically 1-(4-chlorophenyl)-3-(1H-pyrazolo[4,3-b]pyridin-3-yl)pyrrolidin-2-one, has been identified as a 5-HT2A serotonin (B10506) receptor agonist. This receptor is a key target for numerous psychoactive drugs and is implicated in conditions like psychosis and depression.
The broader pyrazolopyridine class has shown potential in this area. For example, some pyrazolo[3,4-b]pyridine derivatives have been reported to possess anxiolytic and CNS depressant activities. nih.gov This suggests that the pyrazolopyridine nucleus can be a valuable template for the development of new agents targeting the central nervous system.
Metabolic Disorders (Anti-Diabetic)
The therapeutic potential of pyrazolopyridine derivatives extends to metabolic disorders, although research has primarily focused on the pyrazolo[3,4-b]pyridine isomer. Derivatives of this scaffold have been synthesized and evaluated as potential anti-diabetic agents. nih.govacs.org Studies have shown that certain pyrazolo[3,4-b]pyridine hydrazide and hydrazone derivatives exhibit significant in-vitro α-amylase inhibitory activity, with some compounds being more potent than the reference drug acarbose. nih.govmdpi.com The α-amylase enzyme is a key target in managing type 2 diabetes as its inhibition slows down carbohydrate digestion and glucose absorption.
Inflammatory Conditions (Anti-inflammatory)
Pyrazolopyridine derivatives are recognized for their anti-inflammatory potential. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways. For instance, certain derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been synthesized and shown to act as anti-inflammatory agents through the inhibition of the COX-2 enzyme. mdpi.com The inhibition of p38α, a kinase that regulates the production of inflammatory cytokines like TNF-α and IL-1, is another mechanism targeted by pyrazolo[3,4-b]pyridine derivatives. mdpi.com This highlights the promise of the general pyrazolopyridine scaffold in developing new treatments for inflammatory conditions.
Cardiovascular Diseases (Anti-hypertension)
Derivatives of the parent scaffold, pyrazolopyridine, have been explored for their potential in managing cardiovascular conditions. Some pyrazolo[3,4-b]pyridines are reported to have anti-hypertensive properties. mdpi.com For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were synthesized and assessed for their antihypertensive effects in spontaneously hypertensive rats. nih.gov One compound in particular, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, effectively lowered blood pressure at oral doses of 10-50 mg/kg. nih.gov Research has also pointed to the potential of pyrimidine (B1678525) derivatives to lower blood pressure through the activation of eNOS expression in the aorta. researchgate.net Furthermore, certain pyrazolopyridine derivatives have demonstrated antiplatelet activity by inhibiting human platelet aggregation induced by arachidonic acid, suggesting their promise as candidates for treating cardiovascular diseases like thrombosis. tandfonline.com
Neurodegenerative Diseases (e.g., Alzheimer's Disease Amyloid Plaque Affinity)
The pyrazolo[3,4-b]pyridine core is a subject of interest in the development of treatments for neurodegenerative conditions like Alzheimer's disease. researchgate.net The aggregation of the β-amyloid protein (Aβ) is a key pathological hallmark of Alzheimer's, making it a critical therapeutic and diagnostic target. nih.gov
Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives and evaluated their ability to bind to amyloid plaques in brain tissue from Alzheimer's patients. mdpi.comresearchgate.net In one study, dimethylamino- and pyrene-substituted compounds showed high and selective binding to these plaques, highlighting their potential as probes for Alzheimer's diagnosis. mdpi.comresearchgate.net Another pyridine amine derivative, PAT, was found to inhibit Aβ aggregation and reduce its toxicity, improving cognitive function in an animal model of the disease. nih.gov Furthermore, a derivative known as [¹⁸F]MK-3328 has been developed as a promising PET imaging agent for detecting Aβ deposits, showing low non-specific binding in the brain. nih.gov
Computational Drug Design Approaches
Computational methods are integral to modern drug discovery, enabling the efficient design and screening of new therapeutic agents. These techniques are widely applied to pyrazolopyridine derivatives to understand their interactions with biological targets and to predict their activity.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, allowing for the characterization of the binding mode and affinity. This method has been extensively used to study pyrazolopyridine derivatives.
For example, docking studies have provided insights into how these compounds interact with various protein targets. In cancer research, docking has been used to analyze the binding of pyrazolo[3,4-b]pyridin-6-one derivatives to the colchicine (B1669291) site of tubulin and to understand the interactions of derivatives with the PD-L1 dimer. nih.govrsc.org Other studies have used docking to investigate the binding of pyrazolo[3,4-b]pyridine derivatives to TANK-binding kinase 1 (TBK1) and anaplastic lymphoma kinase (ALK), revealing key interactions that contribute to their inhibitory activity. nih.govnih.govresearchgate.netnih.gov These studies help in understanding structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org
QSAR models have been developed for various pyrazolopyridine derivatives to predict their therapeutic potential. researchgate.netchemrevlett.com For instance, a QSAR model was created for 2H-pyrazolo [4,3-c]hexahydro-pyridine derivatives to design more potent breast cancer inhibitors. researchgate.net Another study developed a reliable QSAR model for pyridine and bipyridine derivatives for treating cervical cancer. chemrevlett.com These models are validated using statistical methods to ensure their predictive power. chemrevlett.com For a series of pyrazolopyrimidine-based compounds, a 3D-QSAR model was established with high predictive ability for their inhibitory activity against specific protein kinases. rsc.org
Virtual Screening and Lead Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. springernature.com This approach has been successfully applied to identify promising pyrazolopyridine-based compounds.
In one instance, an integrated strategy using a cascade of screening models identified 17 compounds with antitumor activity from a large database. rsc.org Subsequent similarity searching and testing of analogues of an initial hit compound led to the identification of a more potent anticancer agent. rsc.org Virtual screening has also been employed to identify phytochemical compounds with the potential to bind to specific cancer-related proteins, followed by molecular dynamics simulations to confirm the stability of the ligand-protein interactions. als-journal.com This methodology serves as a cost-effective and efficient alternative to high-throughput experimental screening for discovering new lead compounds. nih.govspringernature.com
Emerging Research Frontiers and Future Perspectives for 6 Methyl 1h Pyrazolo 4,3 B Pyridine
Development of Next-Generation Synthetic Methodologies
The advancement of novel synthetic routes is crucial for the efficient and diverse production of 6-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives. Traditional methods for synthesizing the broader pyrazolo[3,4-b]pyridine class often involve the condensation of aminopyrazoles with activated carbonyl compounds. nih.gov However, the focus is shifting towards more sophisticated and efficient strategies.
Recent research has highlighted multi-step synthetic approaches that allow for greater variation in substituents, which can in turn modify the biological activity of the resulting compounds. These methodologies are pivotal for creating libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies. For instance, a patent for N1/N2-lactam acetyl-CoA carboxylase inhibitors describes a method starting from 6-bromo-1H-pyrazolo[4,3-b]pyridine to synthesize methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate. google.com
Advanced Computational Design for Enhanced Selectivity and Potency
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For this compound, these in silico methods are being employed to design derivatives with improved selectivity and potency for specific biological targets.
By utilizing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, researchers can predict the binding affinity and interaction of various derivatives with their target proteins. This allows for the rational design of compounds with optimized pharmacological profiles. For example, a computational chemistry-based approach was used to design and optimize novel PD-1/PD-L1 small molecule inhibitors, with one of the newly designed inhibitors showing a high inhibition rate of 68.53%. frontiersin.org
The table below illustrates how computational design has been applied to a related pyrazolopyrimidine scaffold to improve selectivity.
| Compound | ALK2 IC50 (nM) | ALK5 IC50 (nM) | ALK1 IC50 (nM) | Selectivity vs ALK5 | Selectivity vs ALK1 |
| 14 | - | - | - | 75-fold | 8-fold |
| 15 (fluorophenyl) | 119 | - | - | Significantly Improved | - |
| 16 (phenyl) | 61 | - | - | Excellent | Excellent |
This table demonstrates the iterative process of using computational insights to guide chemical modifications for enhanced selectivity. nih.gov
Future directions in this field will likely involve the use of artificial intelligence and machine learning algorithms to analyze vast datasets and predict the properties of novel compounds with even greater accuracy. This will enable the rapid identification of promising drug candidates and reduce the time and cost associated with traditional drug discovery pipelines.
Investigation of Novel Biological Targets and Polypharmacology
While initially explored for a limited set of biological targets, the this compound scaffold is now being investigated for its potential to interact with a wider range of proteins and signaling pathways. This exploration into novel biological targets is uncovering new therapeutic opportunities for this versatile molecule.
One area of significant interest is in the field of oncology. Derivatives of the broader pyrazolo[4,3-b]pyridine class have been identified as potent inhibitors of various kinases, which are key regulators of cell growth and proliferation. nih.gov For instance, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were developed as dual inhibitors of FLT3 and CDK4, two kinases implicated in acute myeloid leukemia (AML). researchgate.net
The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is also gaining traction. This approach can be particularly beneficial in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. The dual FLT3/CDK4 inhibitors mentioned above are a prime example of this strategy. researchgate.net
Furthermore, recent patent applications have disclosed the potential of this compound derivatives as inhibitors of protease-activated receptor 2 (PAR-2), a target implicated in pain, inflammation, and various other disorders. google.com This highlights the expanding therapeutic potential of this scaffold beyond its initial applications.
| Derivative Class | Target(s) | Therapeutic Area |
| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridines | FLT3, CDK4 | Oncology (AML) |
| 1H-pyrazolo[4,3-b]pyridine derivatives | PD-1/PD-L1 | Immuno-oncology |
| Substituted 1H-pyrazolo[4,3-b]pyridines | PAR-2 | Pain, Inflammation |
This table summarizes some of the novel biological targets being explored for derivatives of the this compound scaffold.
Future research will likely continue to uncover new biological targets for this scaffold, potentially leading to the development of first-in-class therapies for a variety of diseases.
Clinical Translation Potential of Pyrazolo[4,3-b]pyridine-Based Therapeutics
The ultimate goal of drug discovery is the successful translation of promising compounds from the laboratory to the clinic. While this compound itself is not yet a marketed drug, several therapeutics based on the broader pyrazolopyridine scaffold are currently in various stages of clinical development, demonstrating the clinical potential of this class of compounds. nih.govresearchgate.net
For example, camonsertib (B10830843) (RP-3500), an ATR kinase inhibitor with a pyrazolopyridine core, is in clinical trials for the treatment of cancer. nih.gov Similarly, olverembatinib, another pyrazolopyridine-based kinase inhibitor, is also being evaluated in clinical studies. nih.govresearchgate.net The progress of these clinical candidates provides valuable insights into the pharmacokinetic and pharmacodynamic properties of the pyrazolopyridine scaffold in humans.
The development of these compounds has been aided by extensive preclinical studies, including xenograft models in animals. For instance, an optimized 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative, compound 23k, showed a 67% tumor growth inhibition rate in a mouse model of AML. researchgate.net
The successful clinical translation of pyrazolo[4,3-b]pyridine-based therapeutics will depend on a number of factors, including their safety and efficacy profiles, as well as their ability to address unmet medical needs. Continued research and development in this area are crucial for realizing the full therapeutic potential of this promising class of compounds.
Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Chemical Probes)
The unique chemical and photophysical properties of the pyrazolo[4,3-b]pyridine scaffold extend its potential applications beyond the realm of traditional medicinal chemistry. Researchers are beginning to explore its use in materials science and as chemical probes for biological research.
In materials science, the rigid, planar structure of the pyrazolo[4,3-b]pyridine core makes it an attractive building block for the development of novel organic materials with interesting electronic and photophysical properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The photophysical properties of related pyrazolopyridine derivatives, such as their fluorescence, have been studied, suggesting their potential in these areas. mdpi.com
As chemical probes, this compound derivatives can be used to study the function of specific proteins and signaling pathways in living cells. By attaching a fluorescent tag or other reporter molecule to the scaffold, researchers can visualize the localization and dynamics of the target protein, providing valuable insights into its biological role.
The potential applications of this compound in these non-traditional areas are still in their early stages of exploration. However, the initial findings are promising and suggest that this versatile scaffold could have a significant impact on a wide range of scientific disciplines.
Addressing Challenges in Drug Resistance and Efficacy
A major hurdle in the development of new therapeutics, particularly in oncology, is the emergence of drug resistance. Tumors can develop mutations in the target protein that prevent the drug from binding effectively, rendering the treatment ineffective. Researchers are actively working to develop strategies to overcome this challenge for pyrazolo[4,3-b]pyridine-based therapies.
One approach is the development of next-generation inhibitors that are designed to be effective against both the wild-type and mutant forms of the target protein. This often involves a deep understanding of the structural changes caused by the resistance mutations and the use of computational modeling to design compounds that can accommodate these changes.
Another strategy is the use of combination therapies, where a pyrazolo[4,3-b]pyridine-based drug is co-administered with another agent that targets a different signaling pathway. This can help to prevent the emergence of resistance by simultaneously attacking the tumor on multiple fronts.
For example, in the context of FLT3 inhibitors for AML, the development of dual-targeting compounds that inhibit both FLT3 and another kinase essential for cell survival is a strategy being explored to combat reduced efficacy. researchgate.net
Addressing the challenges of drug resistance and improving the long-term efficacy of pyrazolo[4,3-b]pyridine-based therapeutics will be a key focus of future research efforts. Success in this area will be critical for realizing the full clinical potential of this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be tailored to improve yield?
- Methodology : A common approach involves nucleophilic substitution reactions on halogenated precursors. For example, 6-bromo derivatives (e.g., 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine) can react with methylating agents like methyl iodide under reflux in ethanol. Catalyst choice (e.g., Pd for cross-coupling) and solvent polarity significantly impact yields. Ethanol or DMF at 80–100°C for 12–24 hours is typical. Purification via silica gel chromatography is recommended .
- Data Consideration : Monitor reaction progress using TLC or HPLC. Yields range from 40% to 70% depending on substituent steric effects and reagent stoichiometry .
Q. How can the structural integrity of this compound derivatives be confirmed post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to verify methyl group integration and pyrazole/pyridine ring proton environments.
- X-ray Crystallography : Resolve bond angles and substituent positions, as demonstrated for related pyrazolo[3,4-b]pyridine derivatives .
- Mass Spectrometry : Confirm molecular weight (e.g., 6-methyl derivatives typically exhibit [M+H]+ peaks at m/z 134–136) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?
- Methodology :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, hexane). Derivatives with methyl groups often show moderate solubility in ethanol (10–20 mg/mL) but poor aqueous solubility (<1 mg/mL) .
- Stability : Perform accelerated degradation studies under heat (40–60°C) and UV light. Methyl-substituted pyrazoles generally exhibit thermal stability up to 200°C but may degrade under prolonged UV exposure .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications at positions 3, 4, or 7 (e.g., halogenation, alkylation) and compare bioactivity. For example, 3-bromo substitution enhances kinase inhibition potency in isothiazolo[4,3-b]pyridines .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition, cell viability) and correlate activity with substituent electronic/hydrophobic parameters (Hammett constants, logP) .
Q. What strategies mitigate low bioavailability of this compound derivatives in preclinical studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. For example, methyl ester derivatives of pyrazolo[4,3-c]pyridines show improved intestinal absorption .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to increase dissolution rates .
Q. How can computational modeling guide the optimization of this compound derivatives for target binding?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to receptors (e.g., dopamine D4, serotonin transporters). Focus on π-π stacking and hydrogen-bond interactions with pyrazole/pyridine rings .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water). Methyl groups often enhance hydrophobic pocket occupancy .
Q. What experimental approaches resolve conflicting data in biological activity studies of 6-methyl derivatives?
- Methodology :
- Dose-Response Repetition : Repeat assays with tighter control of variables (e.g., cell passage number, serum batch).
- Orthogonal Assays : Validate kinase inhibition using both radiometric and fluorescence-based methods .
- Meta-Analysis : Compare results across published studies, adjusting for methodological differences (e.g., compound purity >95% required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
